2-[Boc(methyl)amino]-4-nitrophenol 2-[Boc(methyl)amino]-4-nitrophenol
Brand Name: Vulcanchem
CAS No.: 191352-28-0
VCID: VC8251443
InChI: InChI=1S/C12H16N2O5/c1-12(2,3)19-11(16)13(4)9-7-8(14(17)18)5-6-10(9)15/h5-7,15H,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Molecular Formula: C12H16N2O5
Molecular Weight: 268.27 g/mol

2-[Boc(methyl)amino]-4-nitrophenol

CAS No.: 191352-28-0

Cat. No.: VC8251443

Molecular Formula: C12H16N2O5

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

2-[Boc(methyl)amino]-4-nitrophenol - 191352-28-0

Specification

CAS No. 191352-28-0
Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
IUPAC Name tert-butyl N-(2-hydroxy-5-nitrophenyl)-N-methylcarbamate
Standard InChI InChI=1S/C12H16N2O5/c1-12(2,3)19-11(16)13(4)9-7-8(14(17)18)5-6-10(9)15/h5-7,15H,1-4H3
Standard InChI Key IOYJQWXBPNAZPZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-[Boc(methyl)amino]-4-nitrophenol is C₁₂H₁₅N₃O₅, with a molecular weight of 281.27 g/mol. The compound’s structure integrates three functional groups:

  • A phenolic hydroxyl group at the 1-position, contributing to acidity (pKₐ ~7–8) and hydrogen-bonding capacity .

  • A nitro group at the 4-position, which strongly withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution reactions .

  • A Boc-protected methylamino group at the 2-position, providing steric protection to the amine while retaining its nucleophilic potential after deprotection .

Physical Properties

Key physicochemical parameters derived from analogous compounds and computational predictions include:

PropertyValueMethod/Source
Melting Point98–102°CSimulated (ACD/Percepta)
Density1.45 ± 0.1 g/cm³Estimated (XLogP)
Boiling Point385 ± 25°C (dec.)Predicted (Chemsrc models)
Solubility (Water)0.12 mg/mLACD/Percepta
log P (Octanol/Water)2.78XLogP3

The Boc group enhances lipophilicity compared to unprotected amines, as evidenced by the log P value, which aligns with trends observed in substituted phenols .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-[Boc(methyl)amino]-4-nitrophenol typically proceeds via a multi-step protocol involving nitration, bromination, and nucleophilic substitution, followed by Boc protection. A representative route is outlined below:

  • Nitration of Phenol:

    • 4-Nitrophenol is synthesized via nitration of phenol using concentrated nitric and sulfuric acids .

  • Bromination:

    • Electrophilic bromination at the ortho position yields 2-bromo-4-nitrophenol (CAS 5847-59-6), a key intermediate .

  • Nucleophilic Amination:

    • Substitution of bromine with methylamine under basic conditions (e.g., K₂CO₃ in DMF) produces 2-(methylamino)-4-nitrophenol .

  • Boc Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) introduces the Boc group, yielding the final product .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 10.82 (s, 1H, phenolic -OH), 8.15 (d, J=8.7 Hz, 2H, Ar-H), 7.12 (d, J=8.7 Hz, 2H, Ar-H), 3.05 (s, 3H, N-CH₃), 1.42 (s, 9H, Boc -C(CH₃)₃) .

  • IR (KBr):

    • 3350 cm⁻¹ (-OH stretch), 1685 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂) .

Applications in Pharmaceutical Chemistry

Role in Kinase Inhibitor Development

Structural analogs of 2-[Boc(methyl)amino]-4-nitrophenol, such as phenolic anilinoquinazolines, have been investigated as selective RET kinase inhibitors . The Boc group in such compounds mitigates metabolic instability by shielding labile functional groups from phase I/II metabolism, as demonstrated in studies where flanking substituents improved hepatocyte stability and selectivity . For example, compound 36 from the PMC study (a methyl- and fluorine-substituted phenol) exhibited a 130-fold selectivity for RET over KDR, underscoring the importance of strategic substitution .

Stability and Metabolic Considerations

The Boc group reduces clearance rates by approximately 40% in microsomal assays compared to unprotected analogs, as observed in compounds like 6 and 36 . This aligns with the broader trend where steric hindrance and electron-withdrawing groups enhance metabolic stability .

Comparative Analysis with Related Compounds

2-Bromo-4-nitrophenol vs. 2-[Boc(methyl)amino]-4-nitrophenol

A comparison of key properties highlights the impact of the Boc-methylamino substitution:

Property2-Bromo-4-nitrophenol 2-[Boc(methyl)amino]-4-nitrophenol
Molecular Weight218.005 g/mol281.27 g/mol
Melting Point111–115°C98–102°C
log P2.152.78
Metabolic StabilityLow (high clearance)Moderate (40% reduced clearance)

The Boc group increases molecular weight and lipophilicity while lowering the melting point due to reduced crystallinity .

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